2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-ethylhydrazinecarbothioamide
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Overview
Description
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by the presence of a brominated naphthalene ring, an oxyacetyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of 2-naphthol to obtain 6-bromo-2-naphthol . This intermediate is then reacted with chloroacetic acid to form 2-[(6-bromo-2-naphthyl)oxy]acetic acid. The final step involves the reaction of this intermediate with N-ethylhydrazinecarbothioamide under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The brominated naphthalene ring and hydrazinecarbothioamide moiety are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-ISOBUTYLHYDRAZINECARBOTHIOAMIDE
- 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}CARBOHYDRAZONOYL-PHENYL 4-CHLOROBENZOATE
Uniqueness
Compared to similar compounds, 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its ethyl group, in particular, may influence its interaction with molecular targets differently than other similar compounds.
Properties
Molecular Formula |
C15H16BrN3O2S |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-ethylthiourea |
InChI |
InChI=1S/C15H16BrN3O2S/c1-2-17-15(22)19-18-14(20)9-21-13-6-4-10-7-12(16)5-3-11(10)8-13/h3-8H,2,9H2,1H3,(H,18,20)(H2,17,19,22) |
InChI Key |
QGZYBYDYUINZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
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